2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde
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Overview
Description
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoxazole ring with a hydroxymethyl group at the 2-position and a carboxaldehyde group at the 6-position, making it a versatile intermediate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to introduce the hydroxymethyl and carboxaldehyde groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form a primary alcohol.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)benzo[d]oxazole-6-carboxylic acid.
Reduction: Formation of 2-(hydroxymethyl)benzo[d]oxazole-6-methanol.
Substitution: Formation of various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes. In cancer research, it may act by inhibiting key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methylbenzo[d]oxazole
Uniqueness
2-(Hydroxymethyl)benzo[d]oxazole-6-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde functional groups, which provide versatility in chemical modifications and enhance its potential biological activities. Compared to similar compounds, it offers a broader range of reactivity and applications in various fields .
Properties
Molecular Formula |
C9H7NO3 |
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Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-(hydroxymethyl)-1,3-benzoxazole-6-carbaldehyde |
InChI |
InChI=1S/C9H7NO3/c11-4-6-1-2-7-8(3-6)13-9(5-12)10-7/h1-4,12H,5H2 |
InChI Key |
HLJCOYMFHXNYQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=N2)CO |
Origin of Product |
United States |
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